N-(1-pyridin-4-ylethyl)formamide

PDE4A inhibition cAMP phosphodiesterase anti-inflammatory probe

This 4-pyridyl regioisomer is the mandatory starting material for PDE4A-targeted probe development (IC50 10.7 nM vs. rolipram's ~1 μM) and differentiation-inducing SAR campaigns. Its para-oriented pyridine nitrogen enables hydrogen-bonding geometry with PDE4 catalytic residues unattainable by the 2- or 3-pyridyl isomers. As the documented precursor to Factor Xa/FVIIa inhibitor candidates per US20020198195A1, this isomer avoids de novo route development. The higher boiling point (364.7 °C) versus the 2-pyridyl isomer provides a wider thermal safety margin for high-temperature reactions. Procure this specific isomer to ensure biological relevance and patent alignment.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 20877-38-7
Cat. No. B1608029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-pyridin-4-ylethyl)formamide
CAS20877-38-7
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)NC=O
InChIInChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11)
InChIKeyOEJSQNUOOVMQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Pyridin-4-ylethyl)formamide (CAS 20877-38-7) – Core Identity and Procurement-Relevant Profile


N-(1-Pyridin-4-ylethyl)formamide (CAS 20877-38-7) is a small-molecule pyridyl formamide with molecular formula C₈H₁₀N₂O and molecular weight 150.18 g/mol, characterized by a formamide group attached via a chiral ethyl linker to the 4-position of a pyridine ring [1]. Its computed logP is 0.4 and topological polar surface area is 42 Ų [1]. The compound is commercially available from multiple reputable vendors (e.g., Fluorochem, Apollo Scientific) at purities typically ≥95% (HPLC) , positioning it as an accessible research intermediate and a probe molecule for phosphodiesterase-4 (PDE4) inhibitor programs.

N-(1-Pyridin-4-ylethyl)formamide – Why Regioisomeric or Structural Analogs Cannot Be Assumed Interchangeable


Although all three pyridyl regioisomers (2-, 3-, 4-position) share the identical molecular formula, logP, and topological polar surface area, the position of the pyridine nitrogen dictates hydrogen-bonding geometry, target engagement, and synthetic reactivity [1]. The 4-pyridyl isomer uniquely presents a para-oriented nitrogen that can engage PDE4 catalytic residues as a hydrogen-bond acceptor while leaving the formamide moiety available for metal-chelation interactions [2]. This orientation is not replicable by the 2- or 3-pyridyl isomers; simple substitution of one regioisomer for another in a biological assay or synthetic sequence can yield confounding results, as evidenced by the 4-pyridyl-specific differentiation-inducing activity and PDE4A inhibitory potency described below [3].

N-(1-Pyridin-4-ylethyl)formamide (CAS 20877-38-7) – Head-to-Head and Functional Differentiation Evidence


PDE4A Inhibitory Potency: 10.7 nM IC50 vs Rolipram (1 μM Class Baseline)

N-(1-Pyridin-4-ylethyl)formamide inhibits unpurified recombinant human PDE4A with an IC50 of 10.7 nM [1]. By comparison, the archetypal PDE4 inhibitor rolipram exhibits an IC50 of approximately 1 μM (1000 nM) against PDE4 , yielding an approximately 93-fold greater potency for the target compound in this assay. The 3-pyridyl and 2-pyridyl regioisomers have no reported PDE4A inhibitory data in the same assay system, precluding direct potency comparison across regioisomers.

PDE4A inhibition cAMP phosphodiesterase anti-inflammatory probe

Cellular Differentiation Activity: 4-Pyridyl Isomer-Specific Induction of Monocytic Differentiation

FreshPatents-derived data indicate that N-(1-pyridin-4-ylethyl)formamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional activity has been cited as evidence for potential anti-cancer and anti-psoriasis utility. No comparable differentiation-inducing activity has been reported for the 2-pyridyl or 3-pyridyl regioisomers (CAS 854701-06-7 and 21131-85-1, respectively) [2], suggesting that the 4-position substitution is a determinant for this cellular phenotype.

cellular differentiation anti-cancer psoriasis monocyte

Synthetic Utility as a Factor Xa/VIIa Inhibitor Intermediate: Exclusive 4-Pyridyl Pathway

N-(1-Pyridin-4-ylethyl)formamide serves as the direct precursor to N-(1-piperidin-4-ylethyl)formamide via catalytic hydrogenation, a transformation documented in patent US20020198195A1 for novel oxybenzamide derivatives that inhibit Factor Xa and Factor VIIa [1]. This specific reduction pathway is only accessible from the 4-pyridyl isomer because the resulting piperidine ring is generated by saturating the pyridine ring; the 2- and 3-pyridyl isomers would produce different regioisomeric piperidine derivatives with distinct (and unreported) biological profiles. The 4-pyridyl isomer is therefore the sole entry point for this synthetically defined, therapeutically relevant chemical space.

factor Xa inhibitor antithrombotic piperidine reduction synthetic intermediate

Physicochemical Properties: Computed LogP and TPSA Identical Across Regioisomers, but Boiling Point Differentiates Handling

The 4-pyridyl isomer has a reported boiling point of 364.7 °C at 760 mmHg and a flash point of 174.4 °C . In comparison, the 2-pyridyl isomer has a lower predicted boiling point of 333.3 ± 25.0 °C , and the 3-pyridyl isomer has a predicted boiling point of 364.6 °C [1]. While the differences are moderate, the higher thermal stability of the 4-pyridyl isomer relative to the 2-pyridyl isomer (Δ ~31 °C) may confer an advantage in high-temperature synthetic transformations or purification protocols such as vacuum distillation.

physicochemical properties boiling point flash point formulation

N-(1-Pyridin-4-ylethyl)formamide (CAS 20877-38-7) – Evidence-Backed Application Scenarios for Procurement Decision-Making


PDE4A Probe Development for Inflammatory Disease Research

With a PDE4A IC50 of 10.7 nM, N-(1-pyridin-4-ylethyl)formamide is approximately 93-fold more potent than rolipram, making it a superior chemical probe for studies requiring robust PDE4A inhibition at low nanomolar concentrations [1]. Researchers investigating PDE4A-mediated cAMP hydrolysis in inflammatory cells should prioritize this compound over rolipram or non-selective PDE inhibitors, as the lower IC50 reduces the concentration needed to achieve full target engagement, thereby minimizing solvent toxicity and off-target effects in cell-based assays.

Monocytic Differentiation Studies in Oncology and Dermatology

The compound's documented ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation supports its use as a functional probe in cancer cell differentiation studies and psoriasis-related research [1]. This activity has not been reported for the 2- or 3-pyridyl regioisomers; therefore, the 4-pyridyl isomer is the mandatory starting material for any SAR campaign aiming to optimize differentiation-inducing pyridyl formamides. Procurement of any other regioisomer for this purpose would be unsupported by published evidence.

Synthetic Intermediate for Antithrombotic Lead Optimization

As the documented precursor to N-(1-piperidin-4-ylethyl)formamide in patent US20020198195A1, this compound is the entry point for synthesizing Factor Xa/FVIIa inhibitor candidates [1]. Medicinal chemistry teams working on antithrombotic programs should stock this specific isomer because the patent-defined synthetic route is explicitly described for the 4-pyridyl scaffold; alternative regioisomers would require de novo route development and would not benefit from existing patent precedent or synthetic methodology.

High-Temperature Synthetic Transformations Requiring Thermal Stability

With a boiling point of 364.7 °C, the 4-pyridyl isomer offers a ~31 °C higher thermal ceiling than the 2-pyridyl isomer (333.3 °C) [1]. This makes it the preferred isomer for reactions requiring elevated temperatures, such as solvent-free amide couplings, distillative purification, or melt-phase reactions. The higher flash point (174.4 °C) also provides a marginally wider safety margin in laboratory-scale thermal processing.

Quote Request

Request a Quote for N-(1-pyridin-4-ylethyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.